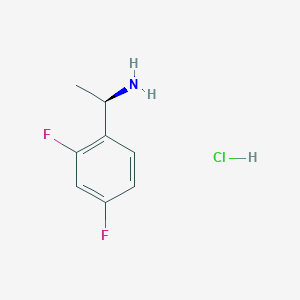

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(2,4-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIGKZOWBCNPTI-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660770 | |

| Record name | (1R)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791098-81-2 | |

| Record name | (1R)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2,4-difluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride synthesis methods

An In-depth Technical Guide to the Synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Amine

(R)-1-(2,4-Difluorophenyl)ethanamine is a chiral primary amine of significant interest in the pharmaceutical industry. Its structural motif, featuring a stereogenic center adjacent to a difluorinated phenyl ring, makes it a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). The specific (R)-enantiomer is often the biologically active component, necessitating synthetic strategies that can produce it with high enantiomeric purity. The compound is typically isolated and handled as its hydrochloride salt to enhance stability, crystallinity, and ease of handling.

This guide provides a detailed exploration of the core synthetic methodologies for producing this compound. It is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical insights into the prevalent asymmetric synthesis techniques. We will dissect the causality behind experimental choices, focusing on asymmetric reductive amination and dynamic kinetic resolution as the premier industrial strategies.

I. The Synthetic Challenge: Asymmetric C-N Bond Formation

The central challenge in synthesizing (R)-1-(2,4-Difluorophenyl)ethanamine lies in the stereocontrolled formation of the chiral amine center. The most common and economically viable starting material is the prochiral ketone, 2,4-difluoroacetophenone. The goal is to convert the ketone's carbonyl group into an amine group with a strong preference for the (R)-configuration.

Caption: Core synthetic strategies for (R)-1-(2,4-Difluorophenyl)ethanamine HCl.

II. Asymmetric Reductive Amination (ARA): The Direct Approach

Asymmetric reductive amination (ARA) is a powerful, one-pot strategy that converts a ketone directly into a chiral amine.[1] This method involves the in-situ formation of an imine from 2,4-difluoroacetophenone and an ammonia source, followed by an immediate enantioselective reduction. This approach is highly favored for its efficiency and atom economy.[1][2]

A. Biocatalytic ARA: The Power of Enzymes

Enzymes, particularly transaminases and reductive aminases, have emerged as superior catalysts for this transformation due to their exceptional enantioselectivity and mild operating conditions.[3]

1. ω-Transaminases (ω-TAs):

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[3] The reaction proceeds via a "ping-pong bi-bi" mechanism, utilizing pyridoxal-5'-phosphate (PLP) as a crucial cofactor.[3] For the synthesis of the (R)-enantiomer, an (R)-selective ω-transaminase is required.

-

Mechanism of Action: The enzyme's PLP cofactor first accepts an amino group from a cheap, abundant amino donor like isopropylamine (IPA), forming pyridoxamine-5'-phosphate (PMP) and releasing acetone. The PMP intermediate then transfers the amino group to the 2,4-difluoroacetophenone substrate, regenerating the PLP cofactor and forming the desired (R)-chiral amine.

-

Causality in Protocol Design: An excess of the amino donor (IPA) is used to drive the reaction equilibrium towards product formation.[3] The reaction is typically run in an aqueous buffer at a controlled pH (often slightly alkaline, e.g., pH 8-9) and temperature (e.g., 30-40 °C) to ensure optimal enzyme activity and stability.

2. Reductive Aminases (RedAms) / Imine Reductases (IREDs):

These NADPH-dependent enzymes catalyze the asymmetric reduction of the imine formed between the ketone and an amine donor (such as ammonia).[4] Unlike transaminases, this is not an equilibrium-limited process, allowing for theoretically quantitative yields.[4]

-

Mechanism of Action: The enzyme binds both the imine (formed spontaneously in solution from the ketone and ammonia) and the NADPH cofactor. It then facilitates the stereoselective transfer of a hydride from NADPH to the imine's C=N bond, producing the chiral amine.

-

Causality in Protocol Design: A cofactor regeneration system is essential for industrial applications to make the process economically viable. This is often achieved by using a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate NADPH. A large excess of the amine source (e.g., ammonium chloride) is used to favor imine formation.

B. Transition Metal Catalysis:

Homogeneous catalysts, typically comprising a transition metal (like Ruthenium or Iridium) complexed with a chiral ligand, can also effect asymmetric reductive amination.[2][5] The reaction is usually performed under a hydrogen atmosphere (asymmetric hydrogenation) or with a hydrogen donor like formic acid/triethylamine (asymmetric transfer hydrogenation).

-

Mechanism of Action: The chiral metal complex coordinates to the imine, and the steric and electronic properties of the chiral ligand dictate the facial selectivity of hydride delivery, leading to the preferential formation of one enantiomer.

-

Advantages & Disadvantages: While offering broad substrate scope, this method can face challenges with catalyst cost, potential metal contamination of the final product, and often requires higher pressures and temperatures compared to biocatalysis.

III. Dynamic Kinetic Resolution (DKR): The Optimization Approach

Dynamic kinetic resolution (DKR) is a sophisticated chemoenzymatic strategy that overcomes the 50% theoretical yield limit of traditional kinetic resolution.[6] This process begins with the synthesis of racemic 1-(2,4-difluorophenyl)ethanamine, which is then subjected to a resolution process where the undesired enantiomer is continuously racemized and re-subjected to resolution.

1. The Core Components:

-

Enzymatic Kinetic Resolution (EKR): A lipase, such as Candida antarctica Lipase B (CALB, often immobilized as Novozyme-435), is used to selectively acylate one of the enantiomers.[6][7] For instance, the enzyme might preferentially acylate the (S)-amine with an acyl donor (e.g., ethyl acetate), leaving the desired (R)-amine unreacted.

-

In-Situ Racemization: Simultaneously, a racemization catalyst, such as a supported palladium nanoparticle catalyst, is employed.[6] This catalyst converts the unreacted (and undesired) (S)-amine back into the racemic mixture, constantly replenishing the substrate pool for the enzyme.

2. The DKR Process:

The combination of selective enzymatic acylation and continuous racemization allows the entire racemic starting material to be theoretically converted into a single enantiomer of the acylated product. A final hydrolysis step removes the acyl group to yield the pure (R)-amine. This method can achieve both high yields (>90%) and excellent enantiomeric excess (>99% ee).[6]

Caption: Workflow for Dynamic Kinetic Resolution (DKR).

IV. Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as scale, cost, required purity, and available equipment. Biocatalytic methods are increasingly preferred for their green credentials and high selectivity.

| Method | Catalyst / Enzyme | Starting Material | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |

| ARA (ω-TA) | (R)-selective ω-Transaminase | 2,4-Difluoroacetophenone | 90-99% | >99% | Extremely high selectivity, mild aqueous conditions, green process.[3] | Equilibrium-limited (requires excess amine donor), enzyme cost. |

| ARA (RedAm) | Reductive Aminase / IRED | 2,4-Difluoroacetophenone | >95% | 90-99% | Not equilibrium-limited (quantitative yield possible), high conversion.[4] | Requires expensive NADPH and a cofactor regeneration system. |

| ARA (Chemical) | Chiral Ru/Ir Complex | 2,4-Difluoroacetophenone | 85-95% | 90-98% | Broad substrate scope, well-established technology.[2] | Expensive/toxic metal catalysts, potential product contamination, high pressure/temp. |

| DKR (Chemoenzymatic) | Lipase + Pd Catalyst | Racemic 1-(2,4-difluorophenyl)ethanamine | >90% | >99% | Overcomes 50% yield limit of EKR, high ee and yield.[6] | Multi-step process (racemate synthesis, resolution, hydrolysis), requires two catalysts. |

V. Experimental Protocol: Biocatalytic Synthesis via Transamination

This protocol describes a representative lab-scale synthesis using an (R)-selective ω-transaminase.

Materials:

-

2,4-Difluoroacetophenone (1.0 eq)

-

(R)-selective ω-Transaminase (e.g., ATA-117 or equivalent)

-

Isopropylamine (IPA, 5-10 eq)

-

Pyridoxal-5'-phosphate (PLP, ~1 mM)

-

Tris-HCl Buffer (100 mM, pH 8.5)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl Acetate (for extraction)

-

Hydrochloric Acid (e.g., 2M solution in isopropanol)

Procedure:

-

Reaction Setup: To a temperature-controlled reaction vessel, add the Tris-HCl buffer.

-

Cofactor & Enzyme Addition: Add the PLP cofactor and dissolve with gentle stirring. Add the ω-transaminase powder and allow it to dissolve completely.

-

Amine Donor: Add the isopropylamine to the reaction mixture. Adjust the pH to 8.5 if necessary.

-

Substrate Addition: Dissolve the 2,4-difluoroacetophenone in a minimal volume of DMSO (e.g., 5-10% v/v of total reaction volume) and add it to the vessel to start the reaction.

-

Incubation: Maintain the reaction at 35-40 °C with gentle agitation for 12-24 hours.

-

Monitoring: Monitor the conversion of the ketone and formation of the amine product by taking small aliquots and analyzing them via chiral HPLC or GC.

-

Work-up: Once the reaction reaches completion (>99% conversion), quench the reaction by adding a strong base (e.g., 5M NaOH) to raise the pH > 11. This ensures the product is in its free base form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Drying & Filtration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and wash the solid with additional ethyl acetate.

-

Salt Formation: Cool the filtrate in an ice bath. Slowly add the solution of HCl in isopropanol dropwise with stirring. The this compound will precipitate as a white solid.

-

Isolation: Continue stirring in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Drying: Wash the filter cake with cold ethyl acetate and dry under vacuum to yield the final product.

-

Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee%) by chiral HPLC.

VI. Conclusion

The synthesis of this compound is a well-optimized process in modern pharmaceutical chemistry. While several routes exist, biocatalytic asymmetric reductive amination using transaminases or reductive aminases represents the state-of-the-art, offering unparalleled enantioselectivity under sustainable, mild conditions. For processes where the racemic amine is more readily available, chemoenzymatic dynamic kinetic resolution provides an elegant and high-yielding alternative. The selection of a specific pathway is ultimately guided by a balance of economic, environmental, and quality considerations, but the trend clearly favors direct, enzyme-catalyzed approaches for their efficiency and green credentials.

References

- Asymmetric Synthesis of Primary and Secondary β-Fluoro- arylamines using Reductive Aminases

- The synthesis of chiral diarylamines via asymmetric reductive amination. (n.d.).

- Asymmetric reductive amination for the synthesis of chiral amines. (n.d.).

- Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. (2022). MDPI.

- Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lip. (n.d.). SciSpace.

- Enzymatic kinetic resolution of (RS)-4 Amongst all the... (n.d.).

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.

- Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. (n.d.). MDPI.

Sources

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the control of stereochemistry are cornerstone principles for the design of novel therapeutics. This compound is a quintessential example of a chiral building block that embodies these principles. Its structure, featuring a difluorinated phenyl ring and a specific stereocenter, makes it a valuable precursor for active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS) or serving as antiviral agents.[1][2] The difluoro substitution pattern is not merely an arbitrary addition; it profoundly influences the compound's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

This technical guide offers a comprehensive examination of the molecular structure of this compound. It is intended for researchers, scientists, and drug development professionals, providing not only the structural details but also the causality behind the analytical methodologies used for its characterization and the rationale for its synthetic control.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The hydrochloride salt form of the amine enhances aqueous solubility and stability, making it more amenable for handling and formulation studies.[1]

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(2,4-difluorophenyl)ethanamine;hydrochloride | [] |

| CAS Number | 791098-81-2 | [] |

| Molecular Formula | C₈H₁₀ClF₂N | [1][] |

| Molecular Weight | 193.62 g/mol | [1][] |

| Canonical SMILES | CC(C1=C(C=C(C=C1)F)F)N.Cl | [1] |

| InChI Key | BWIGKZOWBCNPTI-NUBCRITNSA-N | [] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥95% | [] |

Molecular Structure and Stereochemistry

The pharmacological activity of this compound is intrinsically linked to its three-dimensional architecture. The structure can be deconstructed into three key components: the aromatic ring, the ethylamine side-chain, and the chiral center.

-

The 2,4-Difluorophenyl Ring : The benzene ring is substituted with two fluorine atoms at positions 2 (ortho) and 4 (para) relative to the ethylamine group. This substitution pattern creates a unique electronic environment. The high electronegativity of fluorine acts as an electron-withdrawing group, which can modulate the pKa of the amine and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with target receptors.[1] This strategic fluorination is a well-established method in drug design to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

-

The Ethylamine Side-Chain : The primary amine group (-NH₂) is a key functional handle for subsequent synthetic transformations, such as amide bond formation or alkylation, allowing for its incorporation into larger, more complex molecules.[1] In its hydrochloride form, this group is protonated (-NH₃⁺), which is crucial for its solubility in polar solvents.

-

The Chiral Center : The carbon atom to which the phenyl ring, the methyl group, the amino group, and a hydrogen atom are attached is a stereocenter. In this specific molecule, the configuration is designated as (R) according to the Cahn-Ingold-Prelog priority rules. The precise spatial arrangement of these groups is often critical for biological activity, as one enantiomer (the eutomer) may exhibit the desired therapeutic effect while the other (the distomer) could be inactive or even cause undesirable side effects.[5] Therefore, controlling this stereochemistry during synthesis is paramount.

Sources

- 1. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 4. (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9 [chemicalbook.com]

- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride CAS number information

An In-Depth Technical Guide to (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride: A Key Chiral Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This compound stands as a prime example of a fluorinated chiral building block with significant utility in the development of novel therapeutics. Its unique structural features, including the specific 2,4-difluoro substitution pattern and the chiral amine center, make it a valuable precursor for compounds targeting the central nervous system and for the synthesis of advanced antiviral prodrugs.[1] This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and analysis, tailored for researchers and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

This compound is a chiral amine salt. The hydrochloride form enhances its aqueous solubility and stability, making it amenable to a variety of synthetic and biological applications.[1] The specific enantiomer is crucial for stereospecific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 791098-81-2 | [] |

| Molecular Formula | C₈H₁₀ClF₂N | [] |

| Molecular Weight | 193.62 g/mol | [1][] |

| IUPAC Name | (1R)-1-(2,4-difluorophenyl)ethanamine;hydrochloride | [] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [] |

| InChI Key | BWIGKZOWBCNPTI-NUBCRITNSA-N | [] |

The Role of Fluorine in Modulating Biological Activity

The presence of two fluorine atoms on the phenyl ring is not merely an incidental feature; it is a deliberate design element that confers significant advantages. The strong electron-withdrawing nature of fluorine can profoundly influence the properties of the molecule.

-

Metabolic Stability: The C-F bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of drug candidates derived from this intermediate.

-

Receptor Binding: Fluorine substitution can alter the electronic distribution within the aromatic ring, potentially enhancing binding affinity and selectivity for specific biological targets through unique electrostatic interactions.

-

CNS Penetration: The strategic placement of fluorine can modulate the lipophilicity and basicity (pKa) of the amine group. This fine-tuning of physicochemical properties can improve a compound's ability to cross the blood-brain barrier, a critical attribute for CNS-active drugs.[1]

Experimental Protocols

Synthesis of this compound

The asymmetric synthesis of this chiral amine is critical to its utility. A common and effective method is asymmetric reductive amination, starting from the corresponding ketone.

Protocol 1: Asymmetric Reductive Amination

This protocol describes a representative lab-scale synthesis.

Step 1: Asymmetric Transfer Hydrogenation

-

Rationale: This step establishes the crucial stereocenter. A chiral catalyst, such as a Ruthenium- or Rhodium-based complex with a chiral ligand (e.g., a chiral diamine or amino alcohol), facilitates the enantioselective reduction of an imine or the direct reductive amination of a ketone.

-

Procedure:

-

To a solution of 2,4-difluoroacetophenone (1 equivalent) in an appropriate solvent (e.g., isopropanol), add a source of ammonia or an amine (e.g., ammonium formate) and the chiral catalyst (e.g., (R,R)-Ts-DPEN RuCl).

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to the optimal temperature for the catalyst (typically 40-60 °C).

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Step 2: Work-up and Isolation of the Free Base

-

Rationale: This step removes the catalyst and other reagents to isolate the chiral amine free base.

-

Procedure:

-

Dissolve the residue from Step 1 in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a basic aqueous solution (e.g., 1M sodium hydroxide) to remove any acidic byproducts and the catalyst.

-

Wash with brine to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude (R)-1-(2,4-Difluorophenyl)ethanamine free base.

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: Conversion to the hydrochloride salt improves the compound's stability and handling characteristics, and it is often the form used in subsequent reactions or formulations.[1]

-

Procedure:

-

Dissolve the crude free base in a suitable solvent, such as diethyl ether or dichloromethane.

-

Slowly add a solution of hydrochloric acid in a solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

-

Caption: Synthetic workflow for (R)-1-(2,4-Difluorophenyl)ethanamine HCl.

Analytical Characterization: Chiral HPLC

Ensuring the enantiomeric purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.

Protocol 2: Chiral HPLC for Enantiomeric Purity

-

Rationale: This method separates the (R) and (S) enantiomers, allowing for the quantification of the desired (R)-enantiomer and the detection of any unwanted (S)-enantiomer.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical mobile phase might be 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine.

-

Procedure:

-

Prepare a standard solution of the racemic 1-(2,4-Difluorophenyl)ethanamine hydrochloride to determine the retention times of both the (R) and (S) enantiomers.

-

Prepare a sample solution of the synthesized this compound at a known concentration.

-

Set the HPLC flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).

-

Inject the racemic standard and then the sample solution.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.

-

Caption: Analytical workflow for determining enantiomeric purity via chiral HPLC.

Applications in Drug Development

The utility of this compound is demonstrated by its application as a key precursor in several areas of drug discovery.

-

Neurological Disorders: The unique properties of this compound make it a candidate for the development of drugs targeting neurological conditions.[1] Its structure can be incorporated into molecules designed to interact with specific neurotransmitter receptors.

-

Antiviral Prodrugs: It serves as a crucial intermediate in the synthesis of fluorinated nucleoside analogues.[1] These analogues can exhibit enhanced antiviral activity, particularly against resistant viral strains, by acting as viral polymerase inhibitors.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

-

Hazards: this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5]

-

Handling: Always handle this compound in a well-ventilated area, such as a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern pharmaceutical research. Its carefully considered fluorination pattern and defined stereochemistry provide a robust platform for the synthesis of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and analysis is key to unlocking its full potential in creating safer and more effective medicines.

References

Solubility Profile of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride: A Methodical Approach for Drug Development Professionals

An In-Depth Technical Guide

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical development, the aqueous solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone physicochemical property. It governs everything from formulation strategies and bioavailability to the ultimate therapeutic efficacy of a drug product.[1] For compounds like (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, a chiral amine salt, understanding its behavior in various solvent systems is not merely a perfunctory check-box exercise; it is a critical investigation that informs crucial development decisions. This guide eschews a simple reporting of data, which is often proprietary and context-dependent. Instead, it provides a comprehensive framework for researchers, scientists, and drug development professionals to methodically determine, understand, and apply the solubility profile of this compound and others of its class. We will delve into the theoretical underpinnings, present a robust experimental protocol, and discuss the interpretation of the resulting data, thereby empowering you to generate a self-validating and reliable solubility package for your API.

Section 1: Physicochemical Landscape of (R)-1-(2,4-Difluorophenyl)ethanamine HCl

A molecule's structure is the blueprint for its physical behavior. Before any empirical testing, a thorough analysis of the API's structure provides critical insights into its expected solubility.

This compound (Molecular Formula: C₈H₁₀ClF₂N, Molecular Weight: 193.62 g/mol ) presents several key features that dictate its interaction with solvents:

-

Aromatic Ring: The difluorophenyl group provides a significant nonpolar, hydrophobic character, which will favor solubility in organic solvents with similar properties.

-

Primary Amine Group (-NH₂): This functional group is a hydrogen bond donor and acceptor, imparting polarity.

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the basic amine is protonated (-NH₃⁺Cl⁻). This ionic character dramatically increases its potential for aqueous solubility compared to the free base form.[2] The dissolution in water is an equilibrium process, influenced by the pKa of the amine and the pH of the medium.

-

Fluorine Substitution: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has a profound effect on the electron density of the aromatic ring and, importantly, reduces the basicity (lowers the pKa) of the amine group compared to its non-fluorinated analog.[3][4] This modulation of pKa is a key parameter in its pH-dependent solubility.[4]

A critical first step in any solubility study is the experimental determination of the compound's acid dissociation constant (pKa) and its partition coefficient (logP), which quantifies its lipophilicity. These values are fundamental to building a predictive model of solubility behavior.

Section 2: The Rationale of Solvent Selection: A Mechanistic View

The choice of solvents for a solubility screen should not be arbitrary. It must be a strategic selection designed to probe the API's behavior across a spectrum of polarities and functionalities. Solvents in pharmaceutical development are broadly categorized as polar protic, polar aprotic, and nonpolar.[5][6][7][8]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[7] For an ionic salt like our subject compound, these solvents are excellent candidates. The ionic -NH₃⁺Cl⁻ moiety will be effectively solvated by the polar water or alcohol molecules through strong ion-dipole interactions. The hydrogen bonding capability will further stabilize the dissolved ions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents possess a significant dipole moment but lack O-H or N-H bonds.[8] While they can accept hydrogen bonds, they cannot donate them. They are effective at dissolving salts by solvating the cation (-NH₃⁺) through their negative dipole. Their ability to dissolve an amine hydrochloride will depend on the balance between their polarity and the lattice energy of the salt.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are generally poor solvents for ionic salts. Solubility of (R)-1-(2,4-Difluorophenyl)ethanamine HCl is expected to be extremely low in these solvents.

The following decision-making logic can be applied to solvent selection for this API:

Caption: Logic for selecting solvent classes for amine HCl salts.

Section 3: Experimental Protocol: The Equilibrium Shake-Flask Method

To ensure data is reliable and reflects the true thermodynamic equilibrium, the shake-flask method is the gold standard, recommended by regulatory bodies like the World Health Organization (WHO).[9][10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

Mandatory Preparatory Steps

-

API Characterization: Confirm the identity, purity, and solid-state form (e.g., crystallinity, polymorphism) of the (R)-1-(2,4-Difluorophenyl)ethanamine HCl batch using appropriate techniques (e.g., XRPD, DSC).

-

Analytical Method Validation: Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, for the quantification of the API.[11][12] The method must be proven for linearity, accuracy, precision, and specificity in all solvent systems to be tested.

-

Solvent Purity: Use high-purity, pharmacopeial-grade solvents. For aqueous systems, use purified water and prepare buffers (e.g., pH 1.2, 4.5, 6.8) as per USP standards.[9]

Step-by-Step Experimental Workflow

The following protocol outlines the determination of thermodynamic solubility.

-

Vessel Preparation: Use inert glass vials with screw caps (e.g., 10 mL vials).

-

API Addition: Add an excess amount of the API to each vial. A key principle is to ensure a solid phase remains at the end of the experiment. A preliminary test can help estimate the required amount.[9]

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of the chosen solvent or buffer to each vial.

-

Equilibration:

-

Place the sealed vials in an orbital shaker or tumbling rotator within a temperature-controlled chamber.

-

For biopharmaceutical relevance, aqueous solubility is typically determined at 37 ± 1 °C.[9] For process chemistry applications, ambient temperature (e.g., 25 ± 1 °C) is common.

-

Agitate the samples at a constant speed that ensures the solid particles are well-suspended without creating a vortex.[9]

-

Equilibration time is critical. The concentration of the dissolved API must be measured at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are statistically identical (e.g., within 5%), confirming that equilibrium has been reached.[9]

-

-

Sample Separation:

-

Once equilibrium is confirmed, stop agitation and allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample through a solvent-compatible, low-binding filter (e.g., 0.45 µm PTFE or PVDF) to remove all undissolved solids. Adsorption of the API to the filter should be evaluated and accounted for.

-

-

Quantification:

-

Replicates: Perform all experiments in at least triplicate to ensure statistical validity.[9]

Caption: Standard workflow for the shake-flask solubility method.

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format. As specific experimental data for (R)-1-(2,4-Difluorophenyl)ethanamine HCl is not publicly available, the following table is presented as an illustrative example of how results should be structured. The values are representative based on the expected behavior of a fluorinated amine hydrochloride.

Table 1: Illustrative Solubility of (R)-1-(2,4-Difluorophenyl)ethanamine HCl at 25°C

| Solvent System | Solvent Type | Solubility (mg/mL) | Standard Deviation | Observations |

| Purified Water | Polar Protic | > 100 | N/A | Freely soluble |

| 0.1 N HCl (pH 1.2) | Polar Protic | > 150 | N/A | Very soluble |

| Acetate Buffer (pH 4.5) | Polar Protic | > 150 | N/A | Very soluble |

| Phosphate Buffer (pH 6.8) | Polar Protic | ~85 | 3.2 | Soluble |

| Methanol | Polar Protic | > 100 | N/A | Freely soluble |

| Ethanol | Polar Protic | ~70 | 2.5 | Soluble |

| Isopropanol | Polar Protic | ~25 | 1.1 | Sparingly soluble |

| Acetone | Polar Aprotic | ~5 | 0.4 | Slightly soluble |

| Acetonitrile | Polar Aprotic | < 1 | N/A | Very slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | N/A | Freely soluble |

| Toluene | Nonpolar | < 0.1 | N/A | Practically insoluble |

Interpretation of Illustrative Data:

-

High Aqueous Solubility: As expected for a hydrochloride salt, the compound is freely soluble in water and acidic buffers. The slight decrease in solubility as the pH approaches neutral (pH 6.8) is consistent with the equilibrium shifting slightly towards the less soluble free base form.

-

Polar Protic Dominance: The high solubility in methanol and ethanol aligns with the ability of these solvents to solvate ions effectively. The decreasing solubility from methanol to ethanol to isopropanol reflects the decreasing polarity and increasing nonpolar character of the alcohol.

-

Variable Aprotic Solubility: The high solubility in DMSO, a highly polar aprotic solvent, demonstrates its excellent ability to solvate the cation. The much lower solubility in acetone and acetonitrile highlights that polarity alone is not the only factor; the specific interactions between the solute and solvent molecules are critical.

-

Insolubility in Nonpolar Solvents: The negligible solubility in toluene confirms that nonpolar solvents cannot overcome the crystal lattice energy of the ionic salt.

Conclusion

This guide has outlined a scientifically rigorous and methodologically sound approach to determining the solubility of this compound. By grounding the experimental work in a solid understanding of the API's physicochemical properties and employing the gold-standard shake-flask method, researchers can generate a reliable and comprehensive solubility profile. This data package is not an endpoint but a foundational dataset that enables rational formulation design, predicts biopharmaceutical behavior, and ultimately de-risks the drug development pathway. The principles and protocols detailed herein are designed to be a self-validating system, ensuring the integrity and trustworthiness of the data generated.

References

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link][14]

-

Mykhailiuk, P. K. (2018). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. Retrieved from [Link][3]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link][9][10]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link][11]

-

Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link][1]

-

Pandey, P. K. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from [Link][12]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. Retrieved from [Link][13]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Chambers, J. (2018). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Retrieved from [Link]

-

Shah, R. P., et al. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Retrieved from [Link]

-

Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSci, 3(1), E3. Retrieved from [Link]

-

Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. Angewandte Chemie International Edition, 43(20), 2662-2673. (Simulated reference, as direct URL is not available from search results)[4]

-

Kodess, M. I., et al. (2003). Synthesis and inhibiting capacity of new fluorine-containing quaternary ammonium salts. Russian Journal of General Chemistry, 73, 1423-1428. Retrieved from [Link]

-

Borho, N., & Suhm, M. A. (2003). The effect of fluorine substitution in alcohol–amine complexes. Physical Chemistry Chemical Physics, 5(21), 4807-4811. Retrieved from [Link]

-

Wang, J., & Chan, C. C. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies, 13(4), 6-13. Retrieved from [Link]

-

U.S. Pharmacopeia. (2012). Description and Solubility. USP 35–NF 30, Second Supplement. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(2,4-Difluorophenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ahad, A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 633. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link][5]

-

LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link][6]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link][7]

-

Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link][8]

-

U.S. Pharmacopeia. (2012). Description and Solubility. USP 35–NF 30, First Supplement. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 9. who.int [who.int]

- 10. drugfuture.com [drugfuture.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Spectroscopic data for (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral primary amine of significant interest in the pharmaceutical industry. As a key building block, its structural integrity, purity, and stereochemistry are critical for the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of two fluorine atoms on the phenyl ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug product[1]. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—used to qualify this compound, ensuring it meets the stringent requirements for drug development and research.

This document is structured to provide not just the data, but the underlying scientific principles and field-proven protocols. The methodologies described are grounded in Good Laboratory Practice (GLP) to ensure data integrity, reliability, and reproducibility. While a complete, publicly verified dataset for this specific enantiomer hydrochloride is not available in singular form, this guide presents a robust characterization based on established principles and data from analogous structures.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the stereochemical relationships between atoms.

Core Principles: Causality in NMR

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. By applying a radiofrequency pulse, the nuclei can be excited from the lower to the higher energy state. The subsequent relaxation and emission of energy are detected as an NMR signal[2].

The precise frequency of this signal (chemical shift, δ) is highly sensitive to the local electronic environment, which is influenced by shielding from surrounding electrons. Electronegative atoms, like fluorine and the protonated amine group, withdraw electron density, "deshielding" nearby nuclei and causing their signals to appear at a higher chemical shift (downfield). Furthermore, the interaction between the spins of neighboring nuclei causes signals to split into distinct patterns (spin-spin coupling), revealing connectivity within the molecule. For (R)-1-(2,4-Difluorophenyl)ethanamine, the coupling between protons (¹H-¹H) and between fluorine and carbon/protons (¹⁹F-¹³C, ¹⁹F-¹H) provides definitive structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR Acquisition (GLP Framework)

Adherence to a validated protocol is essential for data integrity.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of this compound.

Methodology:

-

System Suitability: Prior to analysis, the NMR spectrometer's performance (e.g., resolution, signal-to-noise) must be verified using a standard sample (e.g., 0.1% ethylbenzene in CDCl₃). This is a core tenant of GLP, ensuring the instrument is performing correctly[3].

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the hydrochloride salt. The salt form enhances solubility in polar solvents.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean, dry 5 mm NMR tube. D₂O is often preferred for amine salts as the acidic amine protons (NH₃⁺) can exchange with deuterium, simplifying the spectrum by causing their signal to disappear or broaden significantly.

-

Add a small amount of an internal standard with a known chemical shift (e.g., TMS or TSP) for accurate referencing.

-

-

Instrument Configuration (Example: 500 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and signal resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing & Archiving:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the ¹H NMR signals to determine the relative ratios of protons.

-

All raw data, processed spectra, and experimental parameters must be archived in a traceable manner according to GLP guidelines[3].

-

Expected Spectroscopic Data & Interpretation

The following tables summarize the predicted NMR data. Actual values may vary slightly based on solvent and concentration.

Table 1: Expected ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.7 | m | 1H | Ar-H (H6) | Ortho to two electron-withdrawing groups (F and ethylamine), most deshielded. Complex coupling with F and H5. |

| ~ 7.2 - 7.4 | m | 2H | Ar-H (H3, H5) | Aromatic protons coupled to each other and to adjacent fluorine atoms, creating complex multiplets. |

| ~ 4.7 | q | 1H | CH -NH₃⁺ | Methine proton, deshielded by the adjacent aromatic ring and the -NH₃⁺ group. Split into a quartet by the CH₃ group. |

| ~ 1.7 | d | 3H | CH₃ | Methyl protons, split into a doublet by the adjacent methine proton. |

| ~ 4.9 | s (broad) | 3H | NH₃ ⁺ | Amine protons. Signal is often broad and may exchange with D₂O, causing it to disappear. |

Table 2: Expected ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment | Rationale & Expected C-F Coupling |

| ~163 (dd) | C 2-F | Aromatic carbon directly bonded to fluorine. Exhibits a large one-bond coupling constant (¹JCF ≈ 250 Hz). |

| ~161 (dd) | C 4-F | Aromatic carbon directly bonded to fluorine. Exhibits a large one-bond coupling constant (¹JCF ≈ 250 Hz). |

| ~132 (dd) | C 6 | Aromatic carbon with smaller two-bond C-F coupling (²JCF). |

| ~122 (d) | C 1 | Quaternary aromatic carbon, exhibits coupling to the fluorine at C2. |

| ~114 (d) | C 5 | Aromatic carbon with two-bond C-F coupling (²JCF). |

| ~106 (t) | C 3 | Aromatic carbon coupled to two fluorine atoms (at C2 and C4), potentially appearing as a triplet. |

| ~48 | C H-NH₃⁺ | Aliphatic carbon attached to the nitrogen, deshielded. |

| ~19 | C H₃ | Aliphatic methyl carbon. |

Chapter 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It is particularly effective for confirming the presence of the amine hydrochloride and the aromatic substitution pattern.

Core Principles: Molecular Vibrations

Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These vibrations, such as stretching and bending, only occur if the molecule's dipole moment changes during the vibration. The frequencies of absorption are characteristic of the specific bonds and functional groups[4]. For this compound, the key diagnostic peaks will be from the ammonium (-NH₃⁺) group, the aromatic C-F bonds, and the aromatic C=C bonds. The hydrochloride salt form is critical; the N-H bonds of the resulting ammonium ion have very different, and often more intense, absorption bands compared to a free primary amine (-NH₂)[5].

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflection (ATR) is a modern, convenient method that requires minimal sample preparation.

Methodology:

-

Background Scan: Before analyzing the sample, a background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded. This is essential to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

-

Sample Application: A small amount of the solid powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Expected Spectroscopic Data & Interpretation

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3200 - 2800 | Strong, Broad | -NH₃⁺ | Symmetric & Asymmetric Stretching |

| 2800 - 2500 | Medium, Broad | Combination/Overtones | Ammonium Salt Bands |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C | Ring Stretching |

| ~1620 - 1550 | Medium | -NH₃⁺ | Asymmetric Bending (Scissoring) |

| ~1520 - 1480 | Medium | -NH₃⁺ | Symmetric Bending ("Umbrella" mode) |

| ~1280 - 1100 | Strong | C-F | Stretching |

| ~850 | Strong | C-H Aromatic | Out-of-plane Bending |

The most telling feature of the hydrochloride salt is the very broad and intense absorption band spanning from ~3200 cm⁻¹ down to ~2500 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium cation. This replaces the two sharp peaks around 3400-3300 cm⁻¹ that would be seen for a free primary amine. The strong C-F stretching bands are also a key confirmation of the difluoro-substitution.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

Core Principles: Ionization and Fragmentation

For a non-volatile salt like an amine hydrochloride, Electrospray Ionization (ESI) is the preferred technique. The sample is dissolved and pumped through a fine needle at high voltage, creating a spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, the protonated molecule) are ejected into the gas phase and directed into the mass analyzer.

In the positive ion mode, the molecule will be detected as the protonated free amine, [M+H]⁺. The molecular formula of the free amine is C₈H₉F₂N, with a monoisotopic mass of 157.07 Da. Therefore, the primary ion observed will be at m/z 158.08. Phenylethylamines are known to undergo characteristic fragmentation, often through the loss of the amine group (as ammonia, NH₃) or cleavage of the Cα-Cβ bond[6].

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is often used to ensure the analysis of a pure compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatography (Optional but Recommended): Inject the sample into an HPLC system (e.g., with a C18 column) to separate the main compound from any potential impurities before it enters the mass spectrometer.

-

Ionization (ESI Source):

-

Set the ESI source to positive ion mode.

-

Optimize source parameters such as capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable signal.

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

-

To obtain fragmentation data, a tandem MS (MS/MS) experiment can be performed. In this, the parent ion (m/z 158.08) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.

-

Expected Spectroscopic Data & Interpretation

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z (Da) | Relative Intensity | Assignment |

| 158.08 | High | [M+H]⁺ |

| 141.05 | Medium-High | [M+H - NH₃]⁺ |

| 115.04 | Medium | [C₇H₄F₂]⁺ |

The observation of the protonated molecular ion at m/z 158.08 confirms the molecular weight of the free amine. The subsequent fragmentation pattern provides strong evidence for the phenylethylamine scaffold.

Conclusion

The synergistic application of NMR, FTIR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. NMR confirms the precise atomic connectivity and stereochemistry. FTIR validates the presence of key functional groups, crucially identifying the compound as an amine salt. Mass Spectrometry verifies the molecular weight and offers corroborating structural evidence through fragmentation. By employing these techniques within a GLP-compliant framework, researchers and drug development professionals can ensure the identity, purity, and quality of this critical chemical building block, paving the way for its successful use in medicinal chemistry and pharmaceutical development.

References

A Senior Application Scientist's Guide to the Chiral Synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2,4-Difluorophenyl)ethanamine is a chiral primary amine of significant interest in the pharmaceutical industry, most notably as a critical building block in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The stereochemistry at the amine-bearing carbon is paramount for the drug's efficacy and safety. Consequently, robust, scalable, and highly stereoselective synthetic routes are essential. This technical guide provides an in-depth analysis of the principal methodologies for the asymmetric synthesis of this key intermediate, grounded in mechanistic understanding and field-proven insights. We will explore and compare three dominant strategies: catalytic asymmetric hydrogenation, biocatalytic transamination, and the use of chiral auxiliaries. Each section will detail the underlying chemical principles, provide validated experimental protocols, and present comparative data to guide researchers in selecting the optimal strategy for their specific development and manufacturing needs.

Introduction: The Strategic Importance of a Chiral Amine

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Chiral amines, in particular, are prevalent structural motifs in a vast array of therapeutic agents.[1] (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride serves as a textbook example of a high-value chiral intermediate whose stereochemical integrity directly translates to the pharmacological activity of the final drug product, Sitagliptin. The development of efficient methods to produce this single enantiomer has been a significant focus of process chemistry, leading to innovative solutions in both traditional catalysis and biocatalysis.[2] This guide will dissect the most successful of these approaches, offering a comparative analysis to inform process design and optimization.

Strategic Overview of Synthetic Pathways

The synthesis of a single-enantiomer chiral amine from an achiral precursor requires the creation of a stereocenter with high fidelity. The three primary strategies to achieve this for (R)-1-(2,4-Difluorophenyl)ethanamine diverge in their approach but share the common goal of high enantiomeric excess (ee). The choice between these pathways often involves a trade-off between catalyst cost, substrate scope, process complexity, and green chemistry principles.

Figure 1: High-level overview of the main synthetic routes to the target chiral amine.

Method 1: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely adopted technology in pharmaceutical manufacturing. This approach typically involves the reduction of a prochiral imine or enamine derived from 2,4-difluoroacetophenone using molecular hydrogen in the presence of a chiral transition metal catalyst.

Mechanistic Rationale and Causality

The success of this method hinges on the design of the chiral ligand coordinated to the metal center (commonly Rhodium or Ruthenium). The ligand, such as a derivative of Josiphos or BINAP, creates a precisely defined three-dimensional chiral environment around the metal. When the prochiral substrate coordinates to the catalyst, the ligand sterically blocks one face of the C=N double bond more effectively than the other. This facial discrimination forces the delivery of hydrogen to occur preferentially from the less hindered side, resulting in the formation of one enantiomer of the amine in high excess. The choice of a Rh(I) catalyst with a ferrocene-based ligand like tBu-Josiphos has proven exceptionally effective, achieving high turnover numbers and excellent enantioselectivity.[2]

Experimental Protocol: Asymmetric Hydrogenation of Enamine

This protocol is adapted from a highly efficient synthesis developed for Sitagliptin.[2]

-

Enamine Formation: A solution of 2,4-difluoroacetophenone and ammonium acetate in methanol is heated to form the corresponding enamine intermediate. This step is often performed and used directly in the next step without purification.

-

Catalyst Preparation: In a separate, inerted vessel, a rhodium precursor, such as [Rh(COD)Cl]₂, and the chiral ligand (e.g., tBu-Josiphos) are dissolved in a degassed solvent like methanol to form the active catalyst complex.

-

Asymmetric Hydrogenation: The enamine solution is transferred to a high-pressure reactor. The catalyst solution is added under an inert atmosphere. The reactor is sealed, purged, and pressurized with hydrogen gas (e.g., 100-200 psi).

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 40-50 °C) until hydrogen uptake ceases, indicating reaction completion. Progress is monitored by HPLC.

-

Work-up and Isolation: Upon completion, the reactor is depressurized. The solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent like isopropyl alcohol (IPA).

-

Salt Formation: Concentrated hydrochloric acid is added to the solution to precipitate the desired (R)-1-(2,4-Difluorophenyl)ethanamine as its hydrochloride salt.

-

Purification: The solid product is collected by filtration, washed with cold IPA, and dried under vacuum to yield the final product with high chemical and optical purity.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a key building block in modern medicinal chemistry, its unique structural and electronic properties making it a valuable component in the synthesis of novel therapeutic agents.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in established chemical safety principles and data from authoritative sources.

Compound Profile and Hazard Identification

This compound (Molecular Formula: C₈H₁₀ClF₂N) is a hydrochloride salt, a formulation that typically enhances aqueous solubility and stability.[1] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and potential biological activity.[1]

Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Skin Irritant (Category 2): Causes skin irritation upon contact.[2][3][4]

-

Serious Eye Irritant (Category 2A): Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[5]

The signal word associated with these classifications is "Warning" .[2]

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Weight | ~193.62 g/mol | [1][6][7] |

| Appearance | Solid | [8][9] |

| Solubility | Enhanced solubility in water due to hydrochloride salt form. | [1] |

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management for handling this compound relies on the "hierarchy of controls," a systematic approach to minimizing exposure. This framework prioritizes the most effective control measures.

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[3][10] This is critical to minimize the inhalation of any dust or aerosols. For procedures with a higher risk of dust generation, such as weighing, a ventilated balance enclosure or powder containment hood is recommended. All manipulations should be performed in a well-ventilated area.[2][3][10] An eyewash station and safety shower must be readily accessible in the immediate work area.[3][10]

Administrative Controls: Standard Operating Procedures and Training

All personnel handling this compound must be thoroughly trained on its hazards and the established Standard Operating Procedures (SOPs). Key administrative controls include:

-

Clear Labeling: All containers must be clearly labeled with the chemical name, and appropriate GHS hazard pictograms.

-

Restricted Access: Access to areas where the compound is stored and handled should be restricted to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4][10] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2][3][4]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[2][3]

-

Skin Protection: A lab coat and compatible chemical-resistant gloves (e.g., nitrile) are essential.[3] Gloves should be inspected for integrity before each use and disposed of properly after handling the material.[3]

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3]

Step-by-Step Handling Protocols

Adherence to meticulous handling protocols is crucial for minimizing exposure and ensuring experimental reproducibility.

Weighing and Transfer

-

Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood or ventilated enclosure is functioning correctly.

-

Staging: Place a tared weigh boat or container on the analytical balance inside the ventilated enclosure.

-

Dispensing: Carefully dispense the required amount of this compound onto the weigh boat. Minimize dust generation by handling the container gently and avoiding rapid movements.

-

Transfer: Promptly and carefully transfer the weighed compound to the reaction vessel or dissolution container, which should also be within the fume hood.

-

Cleaning: Decontaminate the spatula and any other equipment used with an appropriate solvent. Clean the balance and surrounding work area.

-

Disposal: Dispose of contaminated weigh boats and gloves in the designated chemical waste container.

Dissolution

-

Solvent Addition: In a chemical fume hood, add the chosen solvent to the vessel containing the weighed compound.

-

Mixing: Use a magnetic stirrer or gentle agitation to facilitate dissolution. Avoid vigorous stirring that could create aerosols.

-

Observation: Monitor the dissolution process. The hydrochloride salt form generally aids solubility in polar solvents.[1]

-

Sealing: Once dissolved, securely cap the vessel to prevent vapor release.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical.

Caption: Workflow for responding to emergencies.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][3][4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][11] If skin irritation occurs, get medical advice/attention.[2][4]

-

Inhalation: Move the person to fresh air.[2][3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][3][4] Seek medical attention.[2][3][4]

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2][11] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor immediately.[4][11]

In all cases of exposure, consult a physician and have the Safety Data Sheet (SDS) available. [2][3]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.[2]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[2][11] Do not let the product enter drains or waterways.[2][11]

-

Cleanup: For small spills of the solid, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[11] Avoid generating dust. For larger spills, absorb with an inert material and collect for disposal.[2]

-

Decontamination: After the material has been collected, decontaminate the spill area with a suitable cleaning agent.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][11]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2][3][4][11] The designated storage area should be locked.[2]

-

Disposal: Dispose of unused material and its container at an approved waste disposal plant.[2][11] Do not dispose of it in the environment.[11]

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its potential hazards necessitate a culture of safety and a commitment to rigorous handling protocols. By understanding the compound's properties, implementing a multi-layered approach to risk mitigation, and being prepared for emergencies, researchers can work with this important building block safely and effectively, paving the way for future scientific discoveries.

References

- QE-6534. (2023, November 29).

- Enamine. (n.d.). 2-(2,4-difluorophenyl)

- Fisher Scientific. (2023, September 27).

- SD Fine-Chem. (n.d.). BIS(2-CHLOROETHYL)

- Hisco. (n.d.).

- Enamine. (n.d.). (2,4-difluorophenyl)

- CymitQuimica. (2024, December 19). (S)-1-(3,5-Difluorophenyl)

- Fisher Scientific. (2023, August 23). 4-(3,4-Difluorophenyl)

- Aaronchem. (2024, November 1). (S)-1-(3,5-Difluorophenyl)

- Enamine. (n.d.). N-(2,4-difluorophenyl)

- Medchemexpress LLC. (n.d.). MSDS.

-

PubChem. (2025, November 29). (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]

- Enamine. (n.d.). 1-[2-(difluoromethoxy)

- Stratech. (n.d.). (S)-1-(2, 4-Difluorophenyl)ethanamine, HCl, min 98%, 100 mg.

- Guidechem. (n.d.). (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride.

- Santa Cruz Biotechnology. (n.d.). (1R)-1-(2,4-difluorophenyl)ethanamine.

- Sigma-Aldrich. (n.d.). 2-(2,4-DIFLUOROPHENYL)ETHANAMINE AldrichCPR.

- ChemScene. (n.d.). (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride.

- Mayo Clinic. (n.d.).

- American Red Cross. (n.d.). First Aid Steps.

- Bureau of Reclamation. (n.d.). Firefighting and Fire Prevention.

Sources

- 1. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]

- 2. aksci.com [aksci.com]

- 3. enamine.enamine.net [enamine.enamine.net]

- 4. fishersci.fr [fishersci.fr]

- 5. aaronchem.com [aaronchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. (R)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1168139-43-2 [sigmaaldrich.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. combi-blocks.com [combi-blocks.com]

Physical characteristics of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

An In-Depth Technical Guide to the Physical Characteristics of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorination and Salt Formation in Pharmaceutical Intermediates

This compound is a chiral amine that serves as a critical building block in medicinal chemistry and drug development. Its significance is rooted in two key structural features: the strategic difluorination of the phenyl ring and its formulation as a hydrochloride salt. The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, improve binding affinity to target receptors, and increase central nervous system penetration by modulating lipophilicity and basicity.[1] The 2,4-difluoro substitution pattern, in particular, creates a unique electronic environment that influences the molecule's interaction with biological targets.[1]

Furthermore, converting the free amine to its hydrochloride salt is a common and vital step in pharmaceutical development. This transformation generally enhances the compound's stability, crystallinity, and, most importantly, its aqueous solubility, which are critical parameters for handling, formulation, and bioavailability.[1][2] As such, a thorough understanding of the physical characteristics of this hydrochloride salt is paramount for researchers, scientists, and drug development professionals to ensure its quality, proper handling, and effective use in synthesis and formulation.